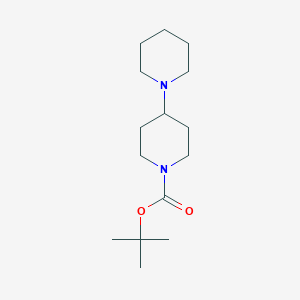

Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-11-7-13(8-12-17)16-9-5-4-6-10-16/h13H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUFAXNJXMEHBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561794 | |

| Record name | tert-Butyl [1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125541-12-0 | |

| Record name | tert-Butyl [1,4'-bipiperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-(Piperidin-1-yl)piperidine-1-carboxylate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate, a key heterocyclic scaffold for drug discovery and medicinal chemistry. While not extensively cataloged as a commercial product, its synthesis is highly feasible and its structure represents a valuable building block for creating complex molecular architectures. This document details the compound's chemical properties, a robust and validated synthesis protocol via reductive amination, expected analytical characterization data, and a discussion of its potential applications as a versatile intermediate in the development of novel therapeutics. The insights provided are intended for researchers, chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their work.

Chemical Identity and Physicochemical Properties

tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate possesses a unique structure featuring a piperidine ring substituted at the 4-position with a second piperidine ring via its nitrogen atom. One of the piperidine nitrogens is protected with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that is stable under many reaction conditions but can be readily removed under acidic conditions. This dual-ring system offers a rigid, three-dimensional scaffold that is highly desirable in modern drug design.

Table 1: Physicochemical and Structural Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate | - |

| Molecular Formula | C₁₅H₂₈N₂O₂ | - |

| Molecular Weight | 268.40 g/mol | - |

| Canonical SMILES | C1CCN(CC1)C2CCN(CC2)C(=O)OC(C)(C)C | - |

| CAS Number | Not Commercially Cataloged | - |

| Appearance | Predicted: Colorless to light yellow oil or low-melting solid | Analog Compound Analysis |

| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General Chemical Principles |

Synthesis Pathway: Reductive Amination

The most direct and industrially scalable method for synthesizing the title compound is through a one-pot reductive amination reaction. This cornerstone of amine synthesis involves the reaction of a ketone with an amine to form an intermediate iminium ion (or enamine), which is then reduced in situ to the target amine.

Causality of Experimental Design: The chosen starting materials are tert-butyl 4-oxopiperidine-1-carboxylate (also known as N-Boc-4-piperidone) and piperidine. N-Boc-4-piperidone is a widely available and stable precursor with an activated ketone ready for nucleophilic attack[1][2]. Piperidine is the simplest secondary amine that provides the second heterocyclic ring.

For the reduction step, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Its selection is based on several key advantages:

-

Mildness and Selectivity: It is a mild reducing agent that selectively reduces iminium ions in the presence of the starting ketone, minimizing side reactions such as the reduction of the ketone to an alcohol.

-

Operational Simplicity: Unlike other reducing agents like sodium cyanoborohydride, it is not highly toxic. It is also tolerant of mildly acidic conditions, which are often used to catalyze iminium ion formation, allowing for a one-pot procedure without precise pH control.

The overall workflow is designed to be efficient, high-yielding, and easily purified via standard laboratory techniques.

Caption: Synthesis workflow for the target compound via reductive amination.

Experimental Protocol

This protocol is a self-validating system designed for high fidelity and reproducibility.

Materials and Reagents:

-

tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq)

-

Piperidine (1.1 eq)

-

Sodium triacetoxyborohydride (1.5 eq)

-

Acetic Acid (catalytic, ~0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/Hexanes mixture

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and anhydrous dichloromethane.

-

Amine Addition: Add piperidine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. An exotherm may be observed. Allow the reaction to stir at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 2-4 hours).

-

Quenching and Work-up: Once complete, slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer twice more with dichloromethane. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 50% ethyl acetate in hexanes) to afford the pure tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate.

Analytical Characterization (Predicted)

Full analytical characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the molecule's structure.

Table 2: Predicted Analytical Data

| Technique | Expected Results |

| ¹H NMR | ~1.45 ppm: Singlet, 9H (protons of the tert-butyl group).~1.5-2.0 ppm: Multiplets, 4H (protons at C3 and C5 of the Boc-piperidine ring).~2.4-2.6 ppm: Multiplets, 4H (protons at C2 and C6 of the secondary piperidine ring).~2.7-2.9 ppm: Multiplet, 1H (proton at C4 of the Boc-piperidine ring).~2.8-3.0 ppm: Multiplets, 2H (protons at C2 and C6 of the Boc-piperidine ring, axial).~4.0-4.2 ppm: Multiplets, 2H (protons at C2 and C6 of the Boc-piperidine ring, equatorial). |

| ¹³C NMR | ~28.4 ppm: (CH₃)₃C~50-55 ppm: Multiple signals for CH₂ groups of both piperidine rings.~60-65 ppm: CH carbon at the junction of the two rings.~79.5 ppm: C(CH₃)₃~154.7 ppm: C=O of the carbamate. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺: m/z = 269.22 |

| FT-IR (neat) | ~2930 cm⁻¹: C-H stretch (aliphatic).~1690 cm⁻¹: C=O stretch (strong, characteristic of the Boc carbamate).~1160 cm⁻¹: C-N stretch. |

Utility in Medicinal Chemistry and Drug Discovery

The tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate scaffold is a valuable platform for building diverse chemical libraries. Its utility stems from its rigid structure and the presence of two distinct nitrogen atoms that can be functionalized.

-

Scaffold for Library Synthesis: The Boc-protected nitrogen can be deprotected under acidic conditions to reveal a secondary amine. This amine can then be subjected to a wide range of reactions, including acylation, alkylation, arylation, and sulfonylation, to introduce diverse functional groups.

-

Modulation of Physicochemical Properties: The bis-piperidine core is a common motif in CNS-active drugs and other therapeutics. Its structure can improve metabolic stability and modulate lipophilicity, which are critical parameters for oral bioavailability and blood-brain barrier penetration[3].

-

Analogue to Key Intermediates: While this specific compound is not a direct precursor to a known drug, its structure is analogous to critical intermediates like 1-Boc-4-AP (a fentanyl precursor) and other 4-substituted piperidines used in the synthesis of kinase inhibitors like Ibrutinib[4][5]. This structural similarity suggests its potential in the synthesis of novel analgesics, anti-cancer agents, or other therapeutics.

Caption: Role of the title compound as a versatile chemical scaffold.

Safety and Handling

A specific Safety Data Sheet (SDS) is not available for this compound. Therefore, a conservative approach to safety must be adopted based on the known hazards of its precursors and structural analogues.

-

General Hazards: Assumed to be harmful if swallowed and to cause skin and eye irritation. May cause respiratory irritation[6].

-

Personal Protective Equipment (PPE): Standard laboratory PPE is required, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols. Avoid contact with skin, eyes, and clothing[6].

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

-

CAS, a division of the American Chemical Society. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. CAS Common Chemistry. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

-

PubChem. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 4-(Piperidin-1-yl)piperidine-1-carboxylate (CAS No. 168927-77-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its synthesis, characterization, and critical applications, offering field-proven insights to empower researchers in their drug discovery and development endeavors.

Strategic Importance in Medicinal Chemistry

tert-Butyl 4-(piperidin-1-yl)piperidine-1-carboxylate is a bifunctional molecule featuring a Boc-protected piperidine ring linked to a second piperidine ring. This unique structural motif makes it a valuable scaffold for introducing lipophilic and basic centers into drug candidates. The Boc protecting group provides a convenient handle for further chemical transformations, allowing for the strategic elaboration of the molecule.

The piperidine moiety is a prevalent feature in many approved drugs due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. The presence of two linked piperidine rings in this compound offers a versatile platform for exploring chemical space and optimizing ligand-target interactions. Its application is particularly notable in the development of antagonists for G-protein coupled receptors (GPCRs), such as CXCR4, and in the synthesis of novel therapeutics for a range of diseases.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is fundamental to its effective use in synthesis and purification.

| Property | Value | Source/Method |

| CAS Number | 168927-77-9 | Chemical Abstracts Service |

| Molecular Formula | C₁₅H₂₈N₂O₂ | Calculated |

| Molecular Weight | 268.40 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Typical Observation |

| Melting Point | Not widely reported; expected to be a low-melting solid | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform | General solubility of similar compounds |

| Boiling Point | Not determined |

Spectroscopic Data:

Comprehensive spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.

-

¹H NMR (CDCl₃, 400 MHz): δ 4.10 (br s, 2H), 2.75 (t, J = 12.0 Hz, 2H), 2.50 (br s, 4H), 2.20 (m, 1H), 1.80 (d, J = 12.0 Hz, 2H), 1.60-1.40 (m, 6H), 1.45 (s, 9H), 1.30 (m, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 154.9, 79.2, 62.9, 50.8, 44.1, 29.3, 28.5, 26.5, 24.8.

-

Mass Spectrometry (ESI+): m/z 269.2 [M+H]⁺, 213.1 [M - C₄H₈ + H]⁺.

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): 2925, 2850 (C-H stretch), 1685 (C=O, Boc carbonyl), 1420, 1240, 1160 (C-N and C-O stretches).

Synthesis Protocol: A Self-Validating System

The most direct and widely applicable method for the synthesis of tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate is through a one-pot reductive amination reaction. This approach offers high efficiency and operational simplicity.

The Chemistry: Reductive Amination

Reductive amination is a cornerstone of amine synthesis. The reaction proceeds in two key stages:

-

Imine/Enamine Formation: The carbonyl group of an aldehyde or ketone reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to yield an imine (from a primary amine) or an enamine (from a secondary amine).

-

Reduction: The resulting imine or enamine is then reduced in situ to the corresponding amine.

In this specific synthesis, N-Boc-4-piperidone is reacted with piperidine. The intermediate enamine is then reduced to the desired tertiary amine.

Detailed Experimental Protocol

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) (1.0 eq)

-

Piperidine (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.0 eq) and dichloromethane (DCM, sufficient to dissolve the ketone).

-

Addition of Amine: Add piperidine (1.2 eq) to the solution, followed by a catalytic amount of acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. The choice of sodium triacetoxyborohydride is critical as it is a mild and selective reducing agent that does not reduce the starting ketone, thus minimizing side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Caution: Gas evolution (hydrogen) may occur. Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate as an off-white solid.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for the synthesis of the target compound.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The structural features of tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate make it a valuable precursor for the synthesis of a variety of pharmacologically active molecules.

CXCR4 Receptor Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR that plays a crucial role in cell migration, and its dysregulation is implicated in various diseases, including cancer metastasis and HIV infection. The development of small-molecule CXCR4 antagonists is a significant area of therapeutic research. The bis-piperidine scaffold present in our target compound is a key pharmacophore in several potent CXCR4 antagonists. The synthesis of these antagonists often involves the deprotection of the Boc group followed by functionalization of the secondary amine.

Caption: Synthetic utility in developing CXCR4 antagonists.

Intermediates for Migraine Therapeutics

Recent advancements in the treatment of migraine have focused on targeting the calcitonin gene-related peptide (CGRP) pathway. Small molecule CGRP receptor antagonists, such as Ubrogepant, have shown significant efficacy. The synthesis of these complex molecules often relies on key building blocks containing piperidine moieties. While not a direct precursor in all published routes, the structural elements of tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate are highly relevant to the construction of intermediates used in the synthesis of such "gepant" drugs.

Safety and Handling

As a research chemical, a comprehensive safety profile for tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate is not extensively documented. However, based on the known hazards of its structural components and related compounds, the following precautions are recommended:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Inhalation: May cause respiratory tract irritation. Avoid breathing dust or vapors.

-

Skin Contact: May cause skin irritation. In case of contact, wash thoroughly with soap and water.

-

Eye Contact: May cause serious eye irritation. In case of contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Ingestion: The toxicological properties have not been fully investigated. Avoid ingestion.

Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

tert-Butyl 4-(piperidin-1-yl)piperidine-1-carboxylate is a strategically important building block in medicinal chemistry. Its straightforward synthesis via reductive amination, coupled with its versatile bifunctional nature, makes it an attractive starting material for the development of novel therapeutics. A thorough understanding of its properties, synthesis, and potential applications, as outlined in this guide, will empower researchers to leverage this valuable compound in their quest for new and improved medicines.

References

Please note that direct, peer-reviewed synthesis and application data for this specific CAS number is limited. The references provided are for analogous structures and relevant synthetic methodologies.

- Reductive Amination in Organic Synthesis: For a general overview of reductive amination, refer to comprehensive organic chemistry textbooks or review articles on the topic.

- Synthesis of Piperidine Derivatives:Synthesis of N-Substituted piperidines from piperidone. J. Soc. Ouest-Afr. Chim. (2015), 039: 31-40. This article describes the reductive amination of N-Boc-piperidin-4-one with various anilines, providing a methodological basis.

- CXCR4 Antagonists:Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry. (2022). While not using the exact starting material, this paper illustrates the importance of piperidine scaffolds in CXCR4 antagonist design.

- Ubrogepant Synthesis:The synthesis method of Ubrogepant. ChemicalBook. (2024).

An In-depth Technical Guide to the Solubility Profile of tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success as a therapeutic agent. Among these properties, aqueous solubility is a critical determinant of a drug's bioavailability, manufacturability, and overall clinical efficacy. This guide provides a comprehensive technical overview of the solubility of tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate , a heterocyclic compound featuring a bipiperidine core with a tert-butoxycarbonyl (Boc) protecting group.

While specific experimental data for this exact molecule is not extensively available in public literature, this document will leverage established principles of medicinal chemistry and pharmaceutical science to predict its solubility characteristics. Furthermore, it will provide detailed, field-proven methodologies for the empirical determination of its solubility, equipping researchers and drug development professionals with the necessary tools to characterize this and similar compounds. The principles and protocols outlined herein are designed to be broadly applicable to the characterization of novel chemical entities.

Physicochemical Properties and Predicted Solubility

The molecular structure of tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate dictates its fundamental physicochemical properties, which in turn govern its solubility. The presence of two piperidine rings, one of which is N-substituted with a bulky, lipophilic Boc group, and the other with a basic nitrogen atom, creates a molecule with a complex interplay of hydrophilic and hydrophobic characteristics.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate is presented in the table below. These values are estimated based on its chemical structure and comparison with similar molecules.

| Property | Predicted Value | Rationale and Impact on Solubility |

| Molecular Formula | C₁₅H₂₈N₂O₂ | The elemental composition determines the molecular weight. |

| Molecular Weight | 268.40 g/mol | A moderate molecular weight, which is generally favorable for drug-likeness. |

| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | The positive logP value indicates a predominantly lipophilic character, suggesting limited aqueous solubility. The Boc group significantly contributes to this lipophilicity. |

| pKa (Acid Dissociation Constant) | ~9.5 - 10.5 | This predicted pKa corresponds to the protonation of the basic nitrogen on the second piperidine ring. At physiological pH (7.4), a significant portion of the molecule will be protonated, which can enhance aqueous solubility. |

| Appearance | White to off-white solid | Based on common piperidine derivatives. |

Qualitative Solubility Prediction

Based on the "like dissolves like" principle, the solubility of tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate in various solvents can be qualitatively predicted.

-

Aqueous Solubility: Expected to be low in neutral water due to its significant lipophilicity. However, its solubility is predicted to increase in acidic aqueous solutions where the basic nitrogen is protonated, forming a more soluble salt.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated due to the ability of these solvents to solvate both the polar and non-polar regions of the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is expected. These solvents can engage in hydrogen bonding with the nitrogen atoms.

-

Non-polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted due to the presence of polar functional groups.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, empirical testing is essential. The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[1][2][3] This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature after equilibrium has been reached.

Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps for determining the solubility of tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate in a desired solvent system (e.g., phosphate-buffered saline, pH 7.4).

Materials:

-

tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate (solid)

-

Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)

-

Calibrated analytical balance

-

Scintillation vials or other suitable containers with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Stock Standards:

-

Accurately weigh a known amount of the compound and dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards of known concentrations.

-

-

Sample Preparation:

-

Add an excess amount of solid tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium with a saturated solution has been achieved.[1]

-

Prepare samples in triplicate to ensure the reliability of the results.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[2]

-

Allow the samples to shake for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[1]

-

-

Sample Processing:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Immediately dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.

-

-

Analysis by HPLC:

-

Analyze the calibration standards and the prepared samples by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating their peak areas from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the test solvent by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or µg/mL.

-

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Safety and Handling

General Precautions:

-

Eye Protection: Wear safety glasses or goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

Potential Hazards (based on similar compounds):

-

May cause skin and eye irritation.[4]

-

May cause respiratory tract irritation.[4]

-

May be harmful if swallowed.[4]

It is imperative to consult the supplier-specific Safety Data Sheet (SDS) upon acquisition of the compound and to handle it in accordance with good laboratory practices.

Conclusion

Tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate is a molecule with predicted low aqueous solubility in its neutral form, a characteristic primarily driven by its lipophilic Boc group and bipiperidine scaffold. Its solubility is expected to be significantly enhanced in acidic conditions due to the protonation of its basic nitrogen atom. For definitive characterization, the shake-flask method provides a robust and reliable means of determining its thermodynamic solubility. The detailed protocol and workflow presented in this guide offer a comprehensive framework for researchers and drug development professionals to accurately assess the solubility of this and other novel chemical entities, a critical step in the journey from discovery to clinical application.

References

-

CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. [Link]

-

Wikipedia. 1-Boc-4-AP. [Link]

-

Pharmaffiliates. tert-Butyl 4-(piperidin-4-yloxy)piperidine-1-carboxylate. [Link]

-

The Organic Chemistry Tutor. Solubility of Organic Compounds. [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Dehghan, A., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(1), 435-497. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

World Health Organization. (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. [Link]

-

PubChem. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

-

ResearchGate. How to predict solubility of organic compounds?[Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

-

PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. [Link]

-

PubChem. Tert-butyl Piperidine-4-carboxylate. [Link]

-

PubMed Central. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. [Link]

Sources

The Piperidinylpiperidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The piperidinylpiperidine scaffold, a privileged structural motif in medicinal chemistry, has emerged as a cornerstone in the design and development of novel therapeutics. This in-depth technical guide provides a comprehensive analysis of the biological significance of this unique core, with a particular focus on the prevalent 4,4'-bipiperidine linkage. We will explore its fundamental physicochemical properties, delve into its diverse pharmacological applications, and dissect the intricate structure-activity relationships that govern its biological activity. Furthermore, this guide will detail robust synthetic strategies for accessing this versatile scaffold and its derivatives, offering practical insights for researchers in the field. Through a synthesis of established knowledge and recent advancements, this document aims to equip drug discovery and development professionals with a thorough understanding of the piperidinylpiperidine scaffold's potential to yield next-generation therapeutics.

Introduction: The Rise of a Privileged Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved drugs, valued for its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2] The strategic combination of two piperidine rings into a single piperidinylpiperidine scaffold creates a unique three-dimensional architecture with enhanced structural rigidity and basicity compared to its single-ring counterparts. This distinct topology allows for precise vectoral projection of substituents into three-dimensional space, facilitating optimal interactions with biological targets.

The 4,4'-bipiperidine core, in particular, has garnered significant attention as a versatile building block in the synthesis of a wide array of pharmaceutical agents.[1] Its applications span various therapeutic areas, most notably in the development of treatments for neurological disorders.[1] This guide will illuminate the multifaceted biological significance of the piperidinylpiperidine scaffold, providing a rationale for its "privileged" status in contemporary drug discovery.

Physicochemical and Pharmacokinetic Profile: The Advantage of Duality

The incorporation of a piperidinylpiperidine scaffold into a molecule can significantly influence its drug-like properties. The presence of two basic nitrogen atoms allows for the fine-tuning of pKa, which can impact solubility, permeability, and off-target interactions. While specific pharmacokinetic data for a wide range of 4,4'-bipiperidine derivatives is an area of ongoing research, the inherent properties of the scaffold suggest several potential advantages.

Key Physicochemical and Pharmacokinetic Considerations:

-

Lipophilicity and Solubility: The piperidinylpiperidine core itself is relatively polar. However, the two piperidine rings provide multiple points for substitution, allowing for the modulation of lipophilicity to achieve the desired balance for optimal absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Metabolic Stability: The saturated nature of the piperidine rings generally confers metabolic stability. Strategic placement of substituents can further shield metabolically labile sites, prolonging the half-life of the drug candidate.

-

Reduced hERG Liability: The introduction of chiral centers and the rigidification of the molecular structure, which can be achieved with the piperidinylpiperidine scaffold, have been shown to be strategies for reducing the risk of cardiac hERG toxicity.[3]

Pharmacological Applications: A Scaffold for Diverse Targets

The versatility of the piperidinylpiperidine scaffold is evident in the broad spectrum of biological targets it can be engineered to address. Its rigid, yet conformationally adaptable, nature makes it an ideal framework for presenting pharmacophoric elements in a precise orientation for receptor binding.

Central Nervous System (CNS) Disorders

The piperidinylpiperidine scaffold is a prominent feature in ligands developed for various G protein-coupled receptors (GPCRs) implicated in CNS disorders.[1][4] Its ability to traverse the blood-brain barrier and engage with specific receptor subtypes has made it a valuable tool for neuropharmacology.

-

Dopamine and Serotonin Receptors: Analogs of the antipsychotic drug haloperidol, which features a piperidine ring, have been explored where the single piperidine is replaced with other cyclic amines. Structure-activity relationship (SAR) studies on these analogs have provided insights into the structural requirements for binding to dopamine (D2, D3) and serotonin (5-HT2A) receptors.[5][6][7] The piperidinylpiperidine core can be envisioned as a scaffold to further probe these interactions.

Analgesia and Anti-inflammatory Agents

The 4,4'-bipiperidine moiety serves as a key building block in the design of potent analgesics and anti-inflammatory compounds.[1]

-

Opioid Receptors: A series of 4,4-disubstituted piperidines have demonstrated significant analgesic activity, with some analogs exhibiting potency comparable to morphine.[8] These compounds show a high affinity for opioid receptor binding sites.[8]

-

Analgesic Properties: A new series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, which can be conceptually linked to the bipiperidine scaffold, have been synthesized and shown to exhibit significant analgesic activity in preclinical models.[9]

Metabolic Disorders

Recent research has highlighted the potential of piperidinylpiperidine-containing molecules in the treatment of metabolic diseases.

-

Farnesoid X Receptor (FXR) Agonists: A novel FXR partial agonist, V15, featuring a 1-(4-aminophenylacetyl)piperidine scaffold, has been identified as a promising candidate for the treatment of metabolic dysfunction-associated steatohepatitis (MASH).[10] V15 demonstrated a potent EC50 value of 0.67 ± 0.08 nM and effectively mitigated hepatic steatosis, inflammation, and fibrosis in preclinical models, all while exhibiting a good safety profile.[10]

Other Therapeutic Areas

The application of the piperidinylpiperidine scaffold extends beyond the aforementioned areas, underscoring its broad therapeutic potential.

-

Antifungal Agents: The 4-aminopiperidine core has been identified as a promising lead structure for the development of novel antifungal agents that target ergosterol biosynthesis.[7]

-

Anticancer Agents: Tetracyclic bis-piperidine alkaloids, which contain a complex bis-piperidine core, have shown selective antiproliferative activities against various cancer cell lines, including leukemia and melanoma.[6] This highlights the potential of multi-piperidine scaffolds in oncology.

-

Histamine H3 Receptor Antagonists: A series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines have been synthesized and evaluated as non-imidazole histamine H3 receptor antagonists.[11]

Structure-Activity Relationships (SAR): Decoding the Molecular Interactions

The biological activity of piperidinylpiperidine-based compounds is exquisitely sensitive to the nature and position of substituents on the dual-ring system. Understanding these SARs is critical for optimizing potency, selectivity, and pharmacokinetic properties.

A hypothetical SAR model for a generic piperidinylpiperidine-based GPCR ligand is presented below. This model is a composite of general principles observed in the literature.

Table 1: Hypothetical Structure-Activity Relationship for a Piperidinylpiperidine Scaffold Targeting a GPCR

| Position | Modification | Effect on Activity | Rationale |

| R1 (N-substitution on Ring A) | Small alkyl, benzyl | Often essential for potent activity | Engages with a key hydrophobic pocket in the receptor. |

| R2 (Substitution on Ring A) | H, F, small alkyl | Can modulate selectivity and metabolic stability | Fine-tunes interactions with the binding pocket and can block sites of metabolism. |

| R3 (Substitution on Ring B) | H, polar groups (e.g., OH, NH2) | Can enhance affinity and introduce selectivity | Forms hydrogen bonds or other polar interactions with specific residues in the receptor. |

| R4 (N-substitution on Ring B) | Varies depending on the target | Can be a key determinant of agonist vs. antagonist activity | Interacts with the "allosteric" or "extracellular" regions of the receptor. |

Synthesis of the Piperidinylpiperidine Scaffold: Enabling Chemical Exploration

The efficient and versatile synthesis of the piperidinylpiperidine core is paramount for its exploration in drug discovery programs. Several synthetic strategies have been developed to access this scaffold, with the choice of method often depending on the desired substitution pattern.

General Synthetic Approach: Reductive Amination

A common and straightforward method for the synthesis of N-substituted 4,4'-bipiperidines involves the reductive amination of an N-protected 4-piperidone with 4-aminopiperidine.

Experimental Protocol: Synthesis of a Generic N-Boc-4,4'-bipiperidine Derivative

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) and a substituted 4-aminopiperidine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added a reducing agent such as sodium triacetoxyborohydride (1.5 eq) at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-Boc-4,4'-bipiperidine derivative.

Alternative Synthetic Strategies

Other methods for the synthesis of the piperidinylpiperidine scaffold have been reported, including a multi-step synthesis starting from benzylamine and polymethylmethacrylate, which involves a Dieckmann condensation and subsequent reduction steps.[12] Modern synthetic approaches, such as biocatalytic carbon-hydrogen oxidation and radical cross-coupling, offer streamlined and cost-effective ways to create complex, three-dimensional piperidine-containing molecules and could be adapted for the synthesis of piperidinylpiperidine derivatives.[13]

Visualizing Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams are provided.

Figure 1: The piperidinylpiperidine scaffold and its key attributes leading to diverse therapeutic applications.

Figure 2: A generalized synthetic workflow for accessing piperidinylpiperidine derivatives via reductive amination.

Conclusion and Future Directions

The piperidinylpiperidine scaffold has firmly established itself as a privileged and highly versatile core in modern medicinal chemistry. Its unique three-dimensional structure, coupled with its tunable physicochemical properties, provides a robust platform for the design of potent and selective ligands for a multitude of biological targets. The successful development of clinical candidates containing this scaffold is a testament to its therapeutic potential.

Future research in this area will likely focus on several key aspects:

-

Exploration of Novel Linkages: While the 4,4'-bipiperidine linkage is the most common, the investigation of other connectivity patterns (e.g., 3,4' or 3,3') may unveil novel pharmacological profiles.

-

Asymmetric Synthesis: The development of efficient stereoselective syntheses will be crucial for accessing enantiomerically pure piperidinylpiperidine derivatives, which is often a requirement for optimal therapeutic activity and safety.

-

Integration with Modern Drug Discovery Platforms: The application of computational modeling, artificial intelligence, and machine learning to the design of piperidinylpiperidine-based libraries will undoubtedly accelerate the discovery of new drug candidates.

References

-

Chem-Impex. 4,4'-Bipiperidine. [Link]

-

Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 118460. [Link]

-

PubChem. 4,4'-Bipiperidine. [Link]

-

PubChem. 4,4'-Bipiperidine dihydrochloride. [Link]

-

Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6. [Link]

-

Peprah, K., et al. (2012). Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry, 20(5), 1671-8. [Link]

-

Di Micco, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(10), 1957-1969. [Link]

-

Gherdan, V. M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 118023. [Link]

-

Muttenthaler, M., et al. (2021). Nature-Derived Peptides: A Growing Niche for GPCR Ligand Discovery. Trends in Pharmacological Sciences, 42(5), 389-401. [Link]

-

BiasDB. [Link]

-

Peprah, K., et al. (2012). Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry, 20(5), 1671-8. [Link]

-

Singh, P., et al. (2015). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 24(1), 1-22. [Link]

-

Schädler, T., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 7(11), 934. [Link]

- CN1583742A - Method for preparing 4-piperidyl piperidine.

-

Kaczor, A. A., et al. (2021). The 4th GPCR Dock: assessment of blind predictions for GPCR-ligand complexes in the era of AlphaFold. bioRxiv. [Link]

-

Zahn, S., et al. (2023). Conformational States of the CXCR4 Inhibitor Peptide EPI-X4—A Theoretical Analysis. International Journal of Molecular Sciences, 24(17), 13233. [Link]

-

Capacio, B. R., et al. (1993). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. Drug and chemical toxicology, 16(3), 269-286. [Link]

-

Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

-

Al-Salahi, R., et al. (2021). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 26(16), 4991. [Link]

-

Bach, A. C., et al. (2001). Studies of the receptor-bound conformation of ?IIb?3 antagonists by15N-edited NMR spectroscopy. Journal of peptide research, 57(5), 385-396. [Link]

-

Eng, H., et al. (2015). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in pharmacology, 6, 172. [Link]

-

Roth, B. L. (2016). How ligands illuminate GPCR molecular pharmacology. Molecular pharmacology, 89(4), 433-437. [Link]

-

Tang, S., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & medicinal chemistry letters, 14(14), 3713-3716. [Link]

-

Singh, R., et al. (2016). Target-Mediated Pharmacokinetic and Pharmacodynamic Model of Exendin-4 in Rats, Monkeys, and Humans. The AAPS journal, 18(4), 939-952. [Link]

-

Kim, H. S., et al. (2010). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & medicinal chemistry letters, 20(18), 5439-5443. [Link]

-

Som, A., et al. (2015). Identification of Receptor Binding-induced Conformational Changes in Non-visual Arrestins. The Journal of biological chemistry, 290(13), 8263-8275. [Link]

-

New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). [Link]

-

Kauk, M., et al. (2016). Structure-guided development of heterodimer-selective GPCR ligands. Scientific reports, 6, 29999. [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

-

Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of medicinal chemistry, 26(7), 986-991. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biophysical analysis of the effect of chemical modification by 4-oxononenal on the structure, stability, and function of binding immunoglobulin protein (BiP) | PLOS One [journals.plos.org]

- 4. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. news-medical.net [news-medical.net]

Methodological & Application

Step-by-step protocol for tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate synthesis

An Application Note for the Synthesis of a Key Pharmaceutical Intermediate: tert-Butyl 4-(Piperidin-1-yl)piperidine-1-carboxylate

Introduction: A Versatile Scaffold in Modern Drug Discovery

tert-Butyl 4-(piperidin-1-yl)piperidine-1-carboxylate is a key saturated heterocyclic building block frequently employed in the synthesis of a wide array of pharmacologically active molecules. Its rigid, bicyclic-like structure serves as a valuable scaffold for orienting functional groups in three-dimensional space, a critical aspect in the design of targeted therapeutics. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperidine nitrogens allows for selective functionalization, making it an attractive intermediate for constructing complex molecular architectures. This application note provides a detailed, step-by-step protocol for the synthesis of this compound via a one-pot reductive amination, a widely adopted and scalable method in medicinal chemistry.

Synthetic Strategy: The Efficiency of One-Pot Reductive Amination

The synthesis of tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate is efficiently achieved through the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with piperidine. This one-pot reaction proceeds via the initial formation of an iminium ion intermediate from the ketone and the secondary amine, which is then reduced in situ to the desired tertiary amine.

Reaction Scheme:

tert-Butyl 4-oxopiperidine-1-carboxylate reacts with piperidine in the presence of a mild reducing agent, sodium triacetoxyborohydride, to yield the target product.

The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is crucial for the success of this one-pot reaction.[1][2] STAB is a mild and selective hydride donor that readily reduces the protonated iminium ion intermediate much faster than it reduces the starting ketone.[3][4] This selectivity prevents the formation of the corresponding alcohol byproduct, tert-butyl 4-hydroxypiperidine-1-carboxylate, thereby simplifying purification and improving the overall yield of the desired product.[5]

Experimental Protocol

Materials and Apparatus

| Reagent/Material | M.W. | CAS No. | Amount | Moles |

| tert-Butyl 4-oxopiperidine-1-carboxylate | 199.25 g/mol | 79099-07-3 | 10.0 g | 50.2 mmol |

| Piperidine | 85.15 g/mol | 110-89-4 | 4.70 mL | 55.2 mmol |

| Sodium triacetoxyborohydride (STAB) | 211.94 g/mol | 56553-60-7 | 12.8 g | 60.2 mmol |

| Dichloromethane (DCM), anhydrous | 84.93 g/mol | 75-09-2 | 200 mL | - |

| Saturated sodium bicarbonate solution | - | - | 100 mL | - |

| Brine | - | - | 50 mL | - |

| Anhydrous sodium sulfate | 142.04 g/mol | 7757-82-6 | ~10 g | - |

| Silica gel for column chromatography | - | - | As needed | - |

Apparatus:

-

500 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen inlet

-

Rubber septum

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-oxopiperidine-1-carboxylate (10.0 g, 50.2 mmol).

-

Solvent and Reagent Addition: Add anhydrous dichloromethane (200 mL) to the flask and stir the mixture until the solid is completely dissolved. To this solution, add piperidine (4.70 mL, 55.2 mmol) via syringe.

-

Initiation of Reduction: In a single portion, add sodium triacetoxyborohydride (12.8 g, 60.2 mmol) to the reaction mixture. Note: The addition of STAB may cause a slight exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate as a white to off-white solid.

Workflow Diagram

Caption: Experimental workflow for the synthesis of tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate.

Characterization Data

-

¹H NMR (400 MHz, CDCl₃): δ 3.65-3.55 (m, 2H), 2.85-2.75 (m, 2H), 2.55-2.45 (m, 4H), 2.30-2.20 (m, 1H), 1.85-1.75 (m, 2H), 1.65-1.55 (m, 4H), 1.50-1.40 (m, 11H).

-

¹³C NMR (101 MHz, CDCl₃): δ 154.9, 79.3, 63.5, 50.8, 44.2, 28.5, 26.3, 24.5.

-

Mass Spectrometry (ESI): m/z calculated for C₁₅H₂₈N₂O₂ [M+H]⁺: 269.22, found: 269.2.

Safety and Handling

-

Sodium triacetoxyborohydride (STAB): STAB is a water-reactive substance.[6] It should be handled in a dry environment, and contact with moisture should be avoided to prevent the release of flammable hydrogen gas.[7][8] Store in a tightly sealed container in a cool, dry place.

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

Piperidine: Piperidine is a corrosive and flammable liquid with a strong, unpleasant odor. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

This protocol provides a reliable and efficient method for the synthesis of tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate, a valuable intermediate for further elaboration in drug discovery and development programs.

References

-

Wang, M., Wang, W., & Q, W. (Year). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

- CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents. (n.d.).

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press. (n.d.). Retrieved from [Link]

-

Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

-

(PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. (n.d.). Retrieved from [Link]

-

tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 - PubChem. (n.d.). Retrieved from [Link]

-

Supplementary information. (n.d.). Retrieved from [Link]

-

112030 - Sodium triacetoxyborohydride - Safety Data Sheet. (n.d.). Retrieved from [Link]

-

tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 - PubChem. (n.d.). Retrieved from [Link]

- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie.

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Sodium triacetoxyborohydride - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Reductive Amination - Common Conditions. (n.d.). Retrieved from [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.). Retrieved from [Link]

-

Myers Chem 115. (n.d.). Retrieved from [Link]

-

Reductive amination NaB(AcO)3 : r/OrganicChemistry - Reddit. (2023, November 3). Retrieved from [Link]

- Orsini, P., & Zarantonello, P. (2007).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. lifechempharma.com [lifechempharma.com]

Application Notes and Protocols: Synthesis of tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate scaffold is a crucial building block in contemporary medicinal chemistry and drug discovery. Its rigid, bicyclic-like structure is featured in a variety of pharmacologically active agents, influencing properties such as solubility, lipophilicity, and receptor binding affinity. This document provides detailed protocols for the synthesis of this valuable intermediate, focusing on practical, field-tested methodologies suitable for research and development laboratories. We will explore the predominant synthetic strategy, reductive amination, as well as a viable alternative pathway, offering insights into the rationale behind procedural choices and troubleshooting guidance.

Primary Synthetic Pathway: Reductive Amination of N-Boc-4-piperidone

The most direct and widely employed method for the synthesis of tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate is the reductive amination of commercially available N-Boc-4-piperidone with piperidine. This one-pot reaction is efficient and generally proceeds with high yield.

Mechanism Insight: Reductive amination involves the initial formation of an iminium ion intermediate from the reaction of the ketone (N-Boc-4-piperidone) and the secondary amine (piperidine). This electrophilic iminium species is then reduced in situ by a hydride-based reducing agent to furnish the desired tertiary amine product. The choice of reducing agent is critical; mild, selective reagents are preferred to avoid reduction of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this transformation due to its mild nature and tolerance of slightly acidic conditions which favor iminium ion formation.[1][2]

Detailed Experimental Protocol: Reductive Amination

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | 10.0 g | 1.0 | Starting ketone |

| Piperidine | C₅H₁₁N | 85.15 | 5.1 g (6.0 mL) | 1.2 | Nucleophilic amine |

| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 12.8 g | 1.2 | Reducing agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - | Anhydrous solvent |

| Acetic Acid (glacial) | C₂H₄O₂ | 60.05 | 2.9 mL | 1.0 | Catalyst |

| Saturated NaHCO₃ solution | - | - | 100 mL | - | For workup |

| Brine | - | - | 50 mL | - | For workup |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | Drying agent |

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (10.0 g, 50.2 mmol) and anhydrous dichloromethane (200 mL). Stir at room temperature until the solid is completely dissolved.

-

Addition of Amine and Acid: To the stirred solution, add piperidine (6.0 mL, 60.2 mmol) followed by glacial acetic acid (2.9 mL, 50.2 mmol). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

-

Reduction: In a single portion, carefully add sodium triacetoxyborohydride (12.8 g, 60.2 mmol) to the reaction mixture. Caution: Initial gas evolution may be observed. The reaction is typically exothermic. Maintain the temperature with a water bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL). Stir vigorously for 15 minutes. Separate the organic layer using a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate as a white to off-white solid.

Alternative Synthetic Pathway: Nucleophilic Substitution of Activated N-Boc-4-hydroxypiperidine

An alternative approach involves the use of N-Boc-4-hydroxypiperidine as the starting material.[3][4] The hydroxyl group is not a good leaving group, so it must first be activated, typically by conversion to a sulfonate ester (e.g., mesylate or tosylate). Piperidine can then displace this leaving group via an Sₙ2 reaction.

Mechanism Insight: The hydroxyl group of N-Boc-4-hydroxypiperidine is first reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a non-nucleophilic base (e.g., triethylamine) to form a mesylate. The mesylate is an excellent leaving group. Subsequent reaction with piperidine, which acts as a nucleophile, leads to the formation of the desired product.

Detailed Experimental Protocol: Two-Step Substitution

Part A: Synthesis of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| N-Boc-4-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 | 10.0 g | 1.0 | Starting alcohol |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 8.3 mL | 1.2 | Base |

| Methanesulfonyl chloride (MsCl) | CH₃ClO₂S | 114.55 | 4.2 mL | 1.1 | Activating agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | Anhydrous solvent |

Procedure:

-

Reaction Setup: Dissolve N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol) in anhydrous dichloromethane (150 mL) in a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

-

Base and Sulfonyl Chloride Addition: Add triethylamine (8.3 mL, 59.6 mmol) to the solution. Then, add methanesulfonyl chloride (4.2 mL, 54.7 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

-

Workup: Quench the reaction with water (50 mL). Separate the organic layer, and wash successively with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Part B: Nucleophilic Substitution with Piperidine

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| Crude Mesylate from Part A | C₁₁H₂₁NO₅S | 279.35 | ~13.9 g | 1.0 | Electrophile |

| Piperidine | C₅H₁₁N | 85.15 | 7.4 mL | 1.5 | Nucleophile |

| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 150 mL | - | Solvent |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 10.3 g | 1.5 | Base |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add the crude mesylate from Part A, acetonitrile (150 mL), piperidine (7.4 mL, 74.5 mmol), and potassium carbonate (10.3 g, 74.5 mmol).

-

Reaction: Heat the mixture to reflux (approximately 82 °C) and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography as described in the primary method.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield in Reductive Amination | - Incomplete iminium ion formation- Deactivation of the reducing agent- Inefficient reduction | - Ensure the use of glacial acetic acid.- Use freshly opened or properly stored sodium triacetoxyborohydride.- Increase reaction time or slightly elevate the temperature (e.g., to 30-35 °C). |

| Formation of Byproducts | - Reduction of the starting ketone- Dialkylation of piperidine (less common) | - Use a milder reducing agent like sodium cyanoborohydride if NaBH(OAc)₃ proves too reactive.- Ensure the stoichiometry of the amine is not excessively high. |

| Incomplete Mesylation (Alternative Route) | - Presence of water- Insufficient base or mesyl chloride | - Use anhydrous solvents and reagents.- Ensure accurate measurement of triethylamine and methanesulfonyl chloride. |

| Low Yield in Substitution (Alternative Route) | - Poor leaving group activation- Steric hindrance | - Confirm the formation of the mesylate by NMR or MS before proceeding.- Increase reaction temperature or time. Consider using a higher boiling point solvent like DMF. |

Visualizing the Synthetic Pathways

Caption: Overview of the primary and alternative synthetic routes.

Conclusion

The synthesis of tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate is most efficiently achieved through the reductive amination of N-Boc-4-piperidone with piperidine using sodium triacetoxyborohydride. This method is robust, high-yielding, and operationally simple. For instances where N-Boc-4-piperidone may be unavailable or cost-prohibitive, the two-step nucleophilic substitution of an activated N-Boc-4-hydroxypiperidine derivative presents a reliable alternative. The choice of synthetic route will ultimately depend on factors such as starting material availability, cost, and scale of the reaction.

References

-

Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. [Link]

-

Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

-

Wang, M., et al. (2016). Synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). National Center for Biotechnology Information. [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2014). Atlantis Press. [Link]

-

One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). MDPI. [Link]

Sources

The Strategic Utility of tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the piperidine moiety stands out as a "privileged scaffold."[1][2] Its prevalence in a vast array of clinically approved drugs, particularly those targeting the central nervous system (CNS), is a testament to its favorable physicochemical and pharmacological properties.[2][3] The piperidine ring system offers a versatile, three-dimensional framework that can be readily functionalized to modulate lipophilicity, aqueous solubility, and metabolic stability, thereby enhancing the "druggability" of a molecule.[2]

This guide focuses on a specific and highly valuable building block: tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate . This compound features two interconnected piperidine rings, one of which is protected by a tert-butyloxycarbonyl (Boc) group. This strategic protection allows for selective functionalization, making it a cornerstone intermediate for constructing complex molecular architectures. We will explore its applications, provide detailed experimental protocols, and explain the rationale behind key synthetic choices.

Physicochemical Properties and Strategic Advantages

The utility of tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate stems from a combination of its structural features and the properties imparted by the Boc protecting group.

| Property | Value/Description | Significance in Drug Discovery |

| Molecular Formula | C₁₄H₂₇N₃O₂ | Provides the foundational atomic composition. |

| Molecular Weight | 269.38 g/mol [4] | A moderate molecular weight that allows for significant further derivatization without becoming excessively large, which could negatively impact oral bioavailability (Rule of Five). |

| Structure | A piperidine ring substituted at the 4-position with another piperidine ring, where one nitrogen is Boc-protected. | The dual-ring system provides a rigid, defined orientation for substituents, crucial for specific receptor interactions. The unprotected nitrogen serves as a key handle for synthetic elaboration. |

| Boc Protecting Group | The tert-butyloxycarbonyl group masks one of the piperidine nitrogens. | This is the key to its utility. It allows for selective reactions on the unprotected nitrogen. The Boc group is stable under a variety of reaction conditions but can be removed under specific acidic conditions, offering controlled deprotection.[5][6] |

| Solubility | Generally soluble in organic solvents like DCM, THF, and alcohols. | Facilitates its use in a wide range of standard organic synthesis reactions. |

| Predicted XLogP3 | 1.3 | This value suggests a moderate lipophilicity, a good starting point for building molecules with appropriate blood-brain barrier permeability for CNS targets. |

Core Applications in Drug Discovery

This building block is primarily employed in two strategic ways:

-

As a Scaffold for CNS-Targeting Agents: The interconnected piperidine structure is a common motif in ligands for various CNS receptors.[7][8] The rigidity of the scaffold helps in pre-organizing the pharmacophoric elements in a conformationally restrained manner, which can lead to higher binding affinity and selectivity.

-

As a Key Intermediate for Complex Syntheses: It serves as a crucial starting material for multi-step syntheses of complex molecules, including oncology and anti-inflammatory drugs. The ability to selectively deprotect and functionalize the piperidine nitrogens is paramount. Examples of its utility can be seen in the synthesis of intermediates for drugs like Vandetanib (an anti-cancer agent) and Ibrutinib (a kinase inhibitor).[9][10]

Experimental Protocols and Methodologies

The following protocols are designed to be robust and reproducible. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the chemistry.

Protocol 1: Boc Deprotection of tert-butyl 4-(piperidin-1-yl)piperidine-1-carboxylate

The removal of the Boc group is one of the most common and critical steps, liberating the secondary amine for further functionalization. While various methods exist, trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly efficient procedure.

Causality Behind Experimental Choices:

-

TFA: A strong acid that effectively cleaves the acid-labile tert-butyl carbamate. It is volatile, making its removal straightforward during workup.

-